Cas no 29139-00-2 (1-Naphthalenecarbonitrile, 4-acetyl-)

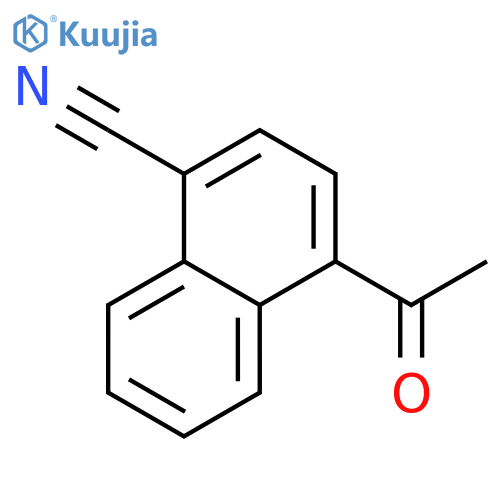

29139-00-2 structure

商品名:1-Naphthalenecarbonitrile, 4-acetyl-

1-Naphthalenecarbonitrile, 4-acetyl- 化学的及び物理的性質

名前と識別子

-

- 1-Naphthalenecarbonitrile, 4-acetyl-

- 4-acetylnaphthalene-1-carbonitrile

- DB-106535

- SCHEMBL13209656

- BTPRXQUUNYLAEO-UHFFFAOYSA-N

- 29139-00-2

- F77191

- DTXSID40345124

- BTPRXQUUNYLAEO-UHFFFAOYSA-

- 4-Acetyl-1-naphthonitrile

- 4-ACETYL-1-NAPHTHALENECARBONITRILE

- InChI=1/C13H9NO/c1-9(15)11-7-6-10(8-14)12-4-2-3-5-13(11)12/h2-7H,1H3

- 4-Acetyl-naphthalene-1-carbonitrile

-

- インチ: InChI=1S/C13H9NO/c1-9(15)11-7-6-10(8-14)12-4-2-3-5-13(11)12/h2-7H,1H3

- InChIKey: BTPRXQUUNYLAEO-UHFFFAOYSA-N

- ほほえんだ: CC(=O)C1=CC=C(C2=CC=CC=C21)C#N

計算された属性

- せいみつぶんしりょう: 195.06847

- どういたいしつりょう: 195.068413911g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 301

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 40.9Ų

じっけんとくせい

- PSA: 40.86

1-Naphthalenecarbonitrile, 4-acetyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P002XWD-1g |

1-Naphthalenecarbonitrile, 4-acetyl- |

29139-00-2 | 97% | 1g |

$148.00 | 2024-05-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X195819A-100mg |

1-Naphthalenecarbonitrile, 4-acetyl- |

29139-00-2 | 0.97 | 100mg |

¥352.8 | 2024-07-24 | |

| Aaron | AR002Y4P-250mg |

1-Naphthalenecarbonitrile, 4-acetyl- |

29139-00-2 | 97% | 250mg |

$53.00 | 2025-02-17 | |

| 1PlusChem | 1P002XWD-100mg |

1-Naphthalenecarbonitrile, 4-acetyl- |

29139-00-2 | 97% | 100mg |

$34.00 | 2024-05-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X195819A-250mg |

1-Naphthalenecarbonitrile, 4-acetyl- |

29139-00-2 | 0.97 | 250mg |

¥599.4 | 2024-07-24 | |

| Aaron | AR002Y4P-1g |

1-Naphthalenecarbonitrile, 4-acetyl- |

29139-00-2 | 97% | 1g |

$143.00 | 2025-02-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1722096-100mg |

4-Acetyl-1-naphthalenecarbonitrile |

29139-00-2 | 98% | 100mg |

¥254.00 | 2024-05-20 | |

| 1PlusChem | 1P002XWD-250mg |

1-Naphthalenecarbonitrile, 4-acetyl- |

29139-00-2 | 97% | 250mg |

$56.00 | 2024-05-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X195819A-1g |

1-Naphthalenecarbonitrile, 4-acetyl- |

29139-00-2 | 0.97 | 1g |

¥1611.0 | 2024-07-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1722096-1g |

4-Acetyl-1-naphthalenecarbonitrile |

29139-00-2 | 98% | 1g |

¥1033.00 | 2024-05-20 |

1-Naphthalenecarbonitrile, 4-acetyl- 関連文献

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Max R. McGillen,Alex T. Archibald,Trevor Carey,Kimberley E. Leather,Dudley E. Shallcross,John C. Wenger,Carl J. Percival Phys. Chem. Chem. Phys., 2011,13, 2842-2849

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

29139-00-2 (1-Naphthalenecarbonitrile, 4-acetyl-) 関連製品

- 1443-80-7(4-Acetylbenzonitrile)

- 6136-68-1(m-Cyanoacetophenone)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬